molecular formula C6H9NS B1295870 1-(Thiophen-2-yl)ethanamine CAS No. 6309-16-6

1-(Thiophen-2-yl)ethanamine

Cat. No. B1295870
Key on ui cas rn: 6309-16-6
M. Wt: 127.21 g/mol
InChI Key: LYJBVRVJQXVVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098241B2

Procedure details

A solution of 500 mg (2.7 mmol) of methyl thiophen-2,5-dicarboxylate in CH2Cl2 (20 ml) is treated with 617 mg (4 mmol) 1-hydroxybenzotriazole hydrate and 772 mg (4 mmol) N′-(3-dimethylaminopropyl)-N-ethylcarbodiimid hydrochloride and stirring is continued at ambient temperature for 1 hour. 410 mg (3.2 mmol) of 1-thiophen-2-yl-ethylamine are added to the reaction mixture which is subsequently stirred at ambient temperature overnight. The product is isolated after acidic work-up and purification on silica gel as waxy solid in 84% yield (0.67 g).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
617 mg
Type
reactant
Reaction Step One
Quantity
772 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([C:6]([O-:8])=O)=[CH:4][CH:3]=[C:2]1[C:9]([O:11][CH3:12])=[O:10].O.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.[S:36]1[CH:40]=[CH:39][CH:38]=[C:37]1[CH:41]([NH2:43])[CH3:42]>C(Cl)Cl>[CH3:12][O:11][C:9]([C:2]1[S:1][C:5]([C:6](=[O:8])[NH:43][CH:41]([C:37]2[S:36][CH:40]=[CH:39][CH:38]=2)[CH3:42])=[CH:4][CH:3]=1)=[O:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
S1C(=CC=C1C(=O)[O-])C(=O)OC
Name
Quantity
617 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
772 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
410 mg
Type
reactant
Smiles
S1C(=CC=C1)C(C)N

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is subsequently stirred at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product is isolated
CUSTOM
Type
CUSTOM
Details
after acidic work-up and purification on silica gel as waxy solid in 84% yield (0.67 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(=O)C=1SC(=CC1)C(NC(C)C=1SC=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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